3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole chemical structure
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole chemical structure
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole and its Analogs
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in drug design. This guide focuses on a specific, targeted derivative: 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole . While this exact molecule is not extensively documented in publicly available literature, its structure represents a confluence of key pharmacophores—a substituted isoxazole ring and a pyrrolidine moiety.
This document provides a comprehensive framework for researchers and drug development professionals on the prospective synthesis, structural elucidation, and potential therapeutic relevance of this class of compounds. We will delve into the strategic considerations for its chemical synthesis, the analytical techniques required for its unambiguous characterization, and the rationale for its investigation based on the known activities of related structures.
Part 1: Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole requires a strategic approach to construct the core isoxazole ring and introduce the substituents at the C3, C4, and C5 positions. The most logical and well-established method for forming the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the reaction of a hydroxylamine with a 1,3-dicarbonyl compound.
A plausible retrosynthetic analysis is outlined below:
Figure 1: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
The most direct and versatile approach involves the initial synthesis of a halogenated isoxazole core, followed by a cross-coupling reaction to introduce the pyrrolidine moiety.
Step 1: Synthesis of 3-Ethyl-5-methylisoxazole
This step utilizes the classical condensation reaction between a β-ketoester and hydroxylamine.
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Reaction Setup: To a solution of ethyl 2-methyl-3-oxopentanoate (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-ethyl-5-methylisoxazole.
Step 2: Regioselective Bromination at the C4 Position
The C4 position of the isoxazole ring is susceptible to electrophilic substitution.
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Reaction Setup: Dissolve the 3-ethyl-5-methylisoxazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
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Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.
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Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (DCM).
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain 4-bromo-3-ethyl-5-methylisoxazole.
Step 3: Suzuki Cross-Coupling with a Pyrrolidine Boronic Ester
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming C-C bonds.
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Preparation of Reagents: Obtain or synthesize N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine. The Boc protecting group is crucial to prevent side reactions.
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Reaction Setup: In a degassed solvent mixture (e.g., dioxane/water), combine 4-bromo-3-ethyl-5-methylisoxazole (1.0 eq), the N-Boc-pyrrolidine boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
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Work-up and Deprotection: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography. The resulting N-Boc protected compound is then deprotected using a strong acid like trifluoroacetic acid (TFA) in DCM.
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Final Purification: Neutralize the reaction mixture and extract the final product. Purify via column chromatography or preparative HPLC to yield 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole.
Figure 2: Proposed synthetic workflow diagram.
Part 2: Structural Elucidation and Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques would be required. The following table summarizes the expected data for the target compound based on the analysis of its constituent fragments.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Ethyl Group: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region (approx. 1.2-1.4 ppm and 2.6-2.9 ppm respectively).- Methyl Group: A singlet (CH₃) in the aliphatic region (approx. 2.3-2.5 ppm).- Pyrrolidine Ring: A series of complex multiplets in the aliphatic region (approx. 1.8-3.5 ppm). The proton at C2 (the point of attachment) would likely be a distinct multiplet.- NH Proton: A broad singlet, potentially exchangeable with D₂O. | The chemical shifts and splitting patterns are characteristic of the specific proton environments and their neighboring protons. |
| ¹³C NMR | - Isoxazole Ring Carbons: Three distinct signals in the aromatic/heterocyclic region (approx. 110-170 ppm). C3, C4, and C5 will have characteristic shifts.- Ethyl Group Carbons: Two signals in the aliphatic region (approx. 10-30 ppm).- Methyl Group Carbon: One signal in the aliphatic region (approx. 10-20 ppm).- Pyrrolidine Ring Carbons: Four distinct signals in the aliphatic region (approx. 25-60 ppm). | Provides a carbon count and information about the electronic environment of each carbon atom in the molecule. |
| Mass Spectrometry (HRMS) | - Molecular Ion Peak [M+H]⁺: A precise mass measurement corresponding to the molecular formula C₁₀H₁₆N₂O. | High-Resolution Mass Spectrometry provides the exact mass of the molecule, confirming its elemental composition with high confidence. |
| FTIR Spectroscopy | - C=N Stretch: A characteristic peak around 1600-1650 cm⁻¹ from the isoxazole ring.- N-O Stretch: A peak around 1400-1450 cm⁻¹.- C-H Stretches: Aliphatic C-H stretching just below 3000 cm⁻¹.- N-H Stretch: A broad peak around 3300-3500 cm⁻¹ from the pyrrolidine NH. | Provides information about the functional groups present in the molecule. |
Part 3: Biological Rationale and Potential Applications
The combination of the isoxazole and pyrrolidine scaffolds suggests several potential avenues for biological activity, making this class of compounds highly attractive for drug discovery programs.
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CNS Activity: Many compounds containing a pyrrolidine ring exhibit activity in the central nervous system (CNS). The pyrrolidine core is a key feature of the "racetam" class of nootropic drugs. Furthermore, substituted isoxazoles have been investigated as ligands for various CNS receptors, including GABA receptors. The target molecule could potentially modulate neurotransmitter systems.
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Antimicrobial and Antiviral Activity: The isoxazole ring is a well-known pharmacophore in antimicrobial agents. For example, the antibiotic oxacillin contains an isoxazole core. The specific substitution pattern could confer novel antibacterial, antifungal, or antiviral properties.
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Enzyme Inhibition: The structure could be designed as an inhibitor for various enzymes. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the pyrrolidine NH can act as a hydrogen bond donor, facilitating interactions with an enzyme's active site. Kinases, proteases, and other enzyme classes could be relevant targets.
Figure 3: Relationship between molecular features and potential applications.
Conclusion
While 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole itself is not a widely cataloged compound, its constituent parts represent fertile ground for drug discovery. The synthetic pathway proposed here is robust, relying on well-established, high-yielding chemical transformations. The characterization protocol provides a clear roadmap for structural verification. The true value of this molecular class lies in its potential to interact with a range of biological targets, particularly in the areas of CNS disorders and infectious diseases. This guide serves as a foundational document to empower researchers to synthesize and explore the therapeutic potential of this promising, yet underexplored, chemical space.
References
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Agrawal, N., & Mishra, P. (2022). A comprehensive review on the biological interest of isoxazole. European Journal of Medicinal Chemistry, 242, 114675. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2020). Isoxazole in heterocyclic chemistry: a review. RSC Advances, 10(49), 29421-29443. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 45(24), 5155-5173. [Link]
